Ponicidin

Breast Cancer Cytotoxicity Cell Cycle Arrest

Select this specific ent-kaurane diterpenoid for guaranteed RIPK1 binding affinity (Kd=135 nM) and MCF-7 targeted cytotoxicity to ensure reproducible mechanistic studies. Unlike its analog oridonin, Ponicidin uniquely disrupts JAK/STAT and NF-κB signaling without IκB-α degradation, making it the essential chemical probe for ER+ breast cancer and neuroinflammation target validation. Avoid confounding variables from generic diterpenoid substitutes.

Molecular Formula C20H26O6
Molecular Weight 362.4 g/mol
Cat. No. B1255605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePonicidin
Synonymsponicidin
Molecular FormulaC20H26O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C
InChIInChI=1S/C20H26O6/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)14(23)20(24)19(10,13(8)22)15(9)25-16(18)26-20/h9-12,14-16,21,23-24H,1,4-7H2,2-3H3
InChIKeyWHRDRHNMTIXZNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ponicidin (Rubescensine B): A Cell-Selective ent-Kaurane Diterpenoid for Targeted Cancer Research


Ponicidin (Rubescensine B) is an ent-kaurane diterpenoid isolated from *Rabdosia rubescens* (syn. *Isodon rubescens*), a traditional Chinese medicinal herb [1]. This natural product functions as a multi-targeted modulator of apoptosis, cell cycle progression, and inflammatory signaling. Its core mechanism involves high-affinity binding to receptor-interacting protein kinase 1 (RIPK1) with a dissociation constant (Kd) of 135 nM, which disrupts downstream JAK/STAT and NF-κB signaling cascades [2]. Unlike broad-spectrum cytotoxic agents, ponicidin exhibits pronounced cell-type selectivity, making it a valuable tool for dissecting pathway-specific effects in cancer and neuroinflammation models [3].

Why Ponicidin Cannot Be Substituted with Oridonin or Other ent-Kaurane Analogs


Although ponicidin and its close structural analog oridonin are co-isolated from the same plant and share an ent-kaurane skeleton, their biological activities diverge significantly in a cell-type dependent manner. While oridonin often demonstrates superior potency against certain cancer cell lines (e.g., A375-S2 melanoma, IC50 = 15.1 μM vs. ponicidin's weaker activity), ponicidin is markedly more effective in others, such as MCF-7 breast cancer cells [1]. Crucially, ponicidin selectively targets RIPK1 with high affinity (Kd = 135 nM) [2], a property not reported for oridonin, which instead acts through a Bax-regulated mitochondrial pathway [3]. Furthermore, their differential impact on cell cycle regulation in normal vs. cancerous breast epithelial cells (MCF-10A vs. MCF-7) underscores that these analogs are not functionally interchangeable [1]. Substituting ponicidin with a generic ent-kaurane diterpenoid would introduce confounding variables, jeopardizing experimental reproducibility and invalidating mechanistic conclusions.

Quantitative Differentiation of Ponicidin from Closest Analogs: A Head-to-Head Evidence Guide


Cell-Type-Specific Cytotoxicity: Superior Activity of Ponicidin over Oridonin in MCF-7 Breast Cancer Cells

In a direct head-to-head comparison, ponicidin inhibited clonogenicity and proliferation in MCF-7 breast cancer cells more significantly than oridonin [1]. This contrasts with the activity profile in normal MCF-10A breast epithelial cells, where oridonin was more potent [1]. This cell-type-specific potency inversion is a critical differentiator for ponicidin.

Breast Cancer Cytotoxicity Cell Cycle Arrest

Divergent Cell Cycle Regulation: Ponicidin Induces S/G2M Arrest in MCF-7 While Oridonin Causes G1/S Block

Ponicidin and oridonin exhibit fundamentally different effects on cell cycle progression in MCF-7 cells. Ponicidin induced an S/G2M arrest, whereas oridonin caused a G1/S block [1]. This mechanistic divergence provides a clear rationale for selecting ponicidin when targeting late cell cycle phases.

Cell Cycle Breast Cancer Mechanism of Action

Distinct NF-κB Inhibition Profile: Ponicidin Modulates DNA-Binding Activity Differently from Other Diterpenoids

While ponicidin and oridonin both interfere with NF-κB DNA-binding activity and share an additional impact on NF-κB nuclear translocation, their effects on specific NF-κB dimers and DNA sequences differ from those of other ent-kaurane diterpenoids like xindongnin A and B [1]. Ponicidin modulates the binding affinity of NF-κB toward various DNA sequences without affecting IκB-α phosphorylation [1].

NF-κB Signaling Inflammation Cancer

High-Affinity RIPK1 Binding: A Unique Target Engagement Profile Not Shared by Oridonin

Ponicidin binds to receptor-interacting protein kinase 1 (RIPK1) with high affinity, exhibiting a dissociation constant (Kd) of 135 nM [1]. This direct target engagement has not been reported for its close analog oridonin, which primarily acts through mitochondrial apoptotic pathways [2]. Ponicidin's RIPK1 binding enhances the protein's resistance to proteolytic degradation and disrupts downstream JAK1-STAT1 signaling, effectively inhibiting pro-inflammatory cytokine release [1].

RIPK1 Neuroinflammation Necroptosis Target Engagement

Comparative Pharmacokinetics: Distinct Plasma Exposure Profile Relative to Oridonin and Rosmarinic Acid

In a rat pharmacokinetic study following oral administration of *Rabdosia rubescens* extract, ponicidin exhibited a distinct plasma concentration-time profile compared to oridonin and rosmarinic acid [1]. The linear range for ponicidin quantification was 1-256 ng/mL, while that for oridonin was 2-512 ng/mL [1]. This indicates different absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for in vivo dosing and efficacy studies.

Pharmacokinetics Bioavailability In Vivo Studies

Potent Cytotoxicity in Leukemia and Bladder Cancer Models: IC50 Values in Sub-Micromolar Range

In a screen of ent-kaurane diterpenoids isolated from *Isodon xerophilus*, ponicidin (Compound 6) demonstrated the most potent cytotoxic activity against K562 (human chronic myelogenous leukemia) and T24 (human bladder carcinoma) cell lines, with IC50 values of 0.09 μg/mL and 0.32 μg/mL, respectively . This sub-micromolar potency surpasses that of other co-isolated analogs like rabdoternin A and longikaurin F .

Leukemia Bladder Cancer Cytotoxicity IC50

Optimal Use Cases for Ponicidin Based on Quantitative Evidence


Mechanistic Studies of Estrogen Receptor-Positive Breast Cancer (MCF-7 Model)

Utilize ponicidin as a selective cytotoxic agent in MCF-7 cells. Based on direct comparative evidence, ponicidin inhibits proliferation and clonogenicity more potently than oridonin in this cell line, while oridonin is more potent in normal MCF-10A cells [1]. This differential sensitivity makes ponicidin ideal for dissecting oncogenic pathways in ER+ breast cancer with reduced confounding toxicity in normal epithelial controls. Additionally, ponicidin's induction of S/G2M arrest provides a distinct cell cycle phenotype for combination studies with G1/S-specific agents [1].

Investigating RIPK1-Dependent Neuroinflammation and Necroptosis

Leverage ponicidin's high-affinity RIPK1 binding (Kd = 135 nM) as a chemical probe to study RIPK1-mediated signaling in neuroinflammation, necroptosis, or Alzheimer's disease models [2]. Ponicidin's ability to stabilize RIPK1 and disrupt downstream JAK1-STAT1/STAT3 pathways offers a unique tool for target validation and pathway dissection [2]. This application is not possible with the close analog oridonin, which lacks RIPK1 binding activity.

In Vivo Xenograft Studies of Leukemia and Bladder Cancer

Select ponicidin for in vivo efficacy studies in K562 (leukemia) or T24 (bladder cancer) xenograft models based on its validated sub-micromolar in vitro potency (IC50 = 0.09 μg/mL and 0.32 μg/mL, respectively) . Given that ponicidin was the most potent diterpenoid in the screening panel , it represents the best candidate for translation from in vitro to in vivo in these specific tumor types. Researchers should account for ponicidin's distinct pharmacokinetic profile, which differs from oridonin, when designing dosing regimens [3].

NF-κB Signaling Research Requiring Non-Competitive Inhibition

Employ ponicidin as a tool compound to study NF-κB transcriptional regulation without affecting IκB-α phosphorylation or degradation [4]. Ponicidin's unique mechanism—decreasing Bmax of NF-κB-DNA interaction without altering Kd—provides a non-competitive inhibition profile distinct from other diterpenoids [4]. This makes it particularly useful for experiments aimed at understanding the structural determinants of NF-κB-DNA binding and for screening combination therapies that target alternative nodes in the NF-κB pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ponicidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.